molecular formula C12H15NO2 B13064315 Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate

Cat. No.: B13064315
M. Wt: 205.25 g/mol
InChI Key: BAMOEFKABVWNCP-UHFFFAOYSA-N
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Description

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate is a heterocyclic compound that features a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate typically involves the cyclocondensation reaction between cyclopentanone derivatives and propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues .

Scientific Research Applications

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate is unique due to its ester functional group, which can undergo various chemical modifications, enhancing its versatility in different applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)propanoate

InChI

InChI=1S/C12H15NO2/c1-8(12(14)15-2)10-6-5-9-4-3-7-13-11(9)10/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

BAMOEFKABVWNCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

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